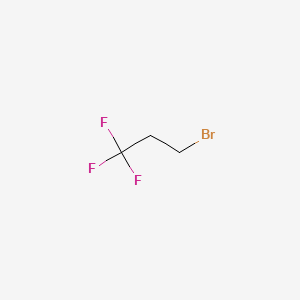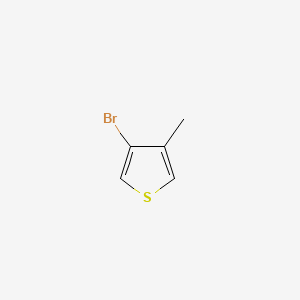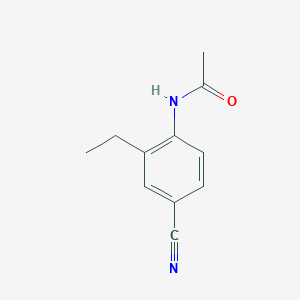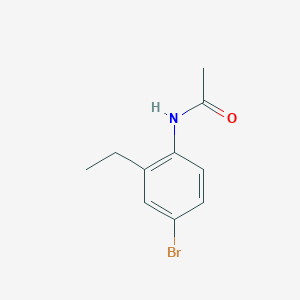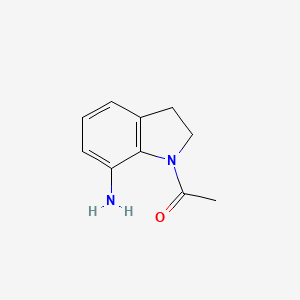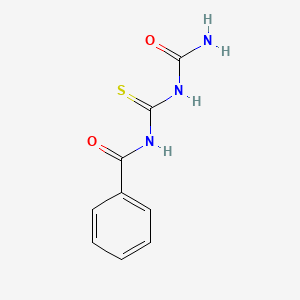![molecular formula C60H80O12 B1271920 4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester CAS No. 97600-39-0](/img/structure/B1271920.png)
4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester
Vue d'ensemble
Description
4-tert-Butylcalix arene-tetraacetic acid tetraethyl ester is a chemically modified calixarene, a macrocyclic compound with a cavity that can act as a host for smaller molecules and ions. This particular derivative is known for its ability to form complexes with various metal ions, which is of interest in the field of coordination chemistry and extraction processes. The compound has been studied for its potential in solvent extraction of lanthanoid ions, demonstrating its utility in separation and purification processes .
Synthesis Analysis
The synthesis of calixarene derivatives often involves the functionalization of the lower or upper rim of the parent calixarene structure. For instance, tetra-tert-butylcalix arene derivatives have been synthesized by reacting with 1,2,4-triazole-5-thiones and 1,3,4-oxadiazole-5-thiones, leading to novel compounds with potential applications in various fields . Additionally, the synthesis of 4-tert-butylcalix arene-tetraacetic acid tetraethyl ester itself is not detailed in the provided abstracts, but its use in the extraction of lanthanoid ions suggests a multi-step synthetic route that includes the introduction of acetic acid ester groups to the calixarene framework .
Molecular Structure Analysis
The molecular structure of calixarene derivatives is crucial in determining their binding properties and overall reactivity. For example, the conformation of p-tert-butylcalix arene derivatives can be inferred from NMR spectroscopy, with different conformers such as cone, partial cone, and 1,3-alternate being observed . The conformation affects the compound's ability to interact with guest molecules or ions. The X-ray structure determination of a pentaester derivative of p-tert-butylcalix arene revealed a distorted cone conformation, highlighting the structural diversity within the calixarene family .
Chemical Reactions Analysis
Calixarenes undergo various chemical reactions that modify their properties and potential applications. For instance, the reaction of tetra-tert-butyltetraoxocalix arene with hydrazine leads to the formation of the starting material, demonstrating reversible redox chemistry . The complexation of metal ions is another key reaction, with 4-tert-butylcalix arene-tetraacetic acid tetraethyl ester forming complexes with lanthanoid ions in the presence of thenoyltrifluoroacetone . Additionally, p-tert-butylcalix arene-tetra-O-acetate has been used as a nanoreactor for the synthesis of azo-compounds, indicating its role in facilitating organic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-tert-butylcalix arene-tetraacetic acid tetraethyl ester are influenced by its conformation and substituents. The compound's ability to extract lanthanoid ions is a significant physical property, with the extraction efficiency being affected by the nature of the substituents on the calixarene . The thermodynamic stability of the conformers is another important property, with the 1,3-alternate conformer being the most stable for tetraacetoxy-p-tert-butylcalix arene . The binding properties towards metal ions are also a key chemical property, with the compound showing selectivity for certain ions over others .
Applications De Recherche Scientifique
Application 1: Synergistic Extraction and Separation of Lanthanoid Ions
- Summary of the Application : This compound is used as a synergistic agent in the solvent extraction of fourteen lanthanoid ions with thenoyltrifluoroacetone (HTTA) from a perchlorate medium at constant ionic strength .
- Methods of Application : The extracted species were identified as the Ln(TTA)3·S complexes by slope analysis .
- Results or Outcomes : Equilibrium constants, parameters for extraction, and the synergistic and separation factors between two adjacent Ln (III) ions were determined .
Application 2: Preparation of Potentiometric Membranes
Sure, here are two more applications of “4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester”:
Application 3: Ionophoric Properties for Metal Ions
- Summary of the Application : This compound is found to have significantly high ionophoric properties for metal ions .
Application 4: Wearable Technology
- Summary of the Application : This compound has been used in wearable technology, such as skin-mounted microfluidic potentiometric devices for electrochemical monitoring of sodium and potassium in sweat .
- Methods of Application : The compound is incorporated into a wearable device, which is then used to monitor the levels of sodium and potassium in sweat .
- Results or Outcomes : The use of this compound in wearable technology can enhance the device’s ability to accurately monitor and measure specific ions in sweat .
Sure, here are two more applications of “4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester”:
Application 5: Chelating Agent
- Summary of the Application : This compound is a calix[n]arene and chelating agent, able to complex with alkali metal cations in water in the presence of counterions and a buffer solution .
Application 6: Electrochemical Monitoring of Sodium and Potassium in Sweat
- Summary of the Application : This compound has been used in wearable technology, such as skin-mounted microfluidic potentiometric devices for electrochemical monitoring of sodium and potassium in sweat .
- Methods of Application : The compound is incorporated into a wearable device, which is then used to monitor the levels of sodium and potassium in sweat .
- Results or Outcomes : The use of this compound in wearable technology can enhance the device’s ability to accurately monitor and measure specific ions in sweat .
Propriétés
IUPAC Name |
ethyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H80O12/c1-17-65-49(61)33-69-53-37-21-39-27-46(58(8,9)10)29-41(54(39)70-34-50(62)66-18-2)23-43-31-48(60(14,15)16)32-44(56(43)72-36-52(64)68-20-4)24-42-30-47(59(11,12)13)28-40(55(42)71-35-51(63)67-19-3)22-38(53)26-45(25-37)57(5,6)7/h25-32H,17-24,33-36H2,1-16H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHADWCIBZZJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCC(=O)OCC)OCC(=O)OCC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H80O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369271 | |
| Record name | Sodium ionophore X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
993.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester | |
CAS RN |
97600-39-0 | |
| Record name | Sodium ionophore X | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97600-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium ionophore X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)
